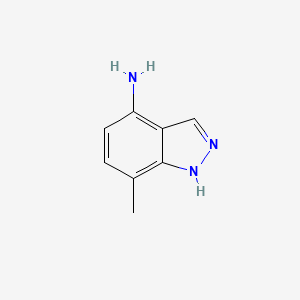

7-Methyl-1H-indazol-4-amine

CAS No.: 221681-73-8

Cat. No.: VC4057291

Molecular Formula: C8H9N3

Molecular Weight: 147.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 221681-73-8 |

|---|---|

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| IUPAC Name | 7-methyl-1H-indazol-4-amine |

| Standard InChI | InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) |

| Standard InChI Key | HIYNOMAXHVDMHV-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)N)C=NN2 |

| Canonical SMILES | CC1=C2C(=C(C=C1)N)C=NN2 |

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

7-Methyl-1H-indazol-4-amine has the molecular formula C₈H₉N₃ (molecular weight: 147.18 g/mol) . Its IUPAC name is 7-methyl-1H-indazol-4-amine, with systematic identifiers including:

Spectroscopic Data

Key spectroscopic features confirm its structure:

-

¹H NMR (DMSO-d₆): δ 12.23 (s, 1H, NH), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H, NH₂), 2.42 (s, 3H, CH₃) .

-

IR: N-H stretches at 3200–3400 cm⁻¹ and aromatic C=C vibrations at 1500–1600 cm⁻¹.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 211–214°C | |

| Solubility | Slightly soluble in DMSO | |

| LogP (Partition Coefficient) | 1.8 |

Synthesis and Optimization

Synthetic Routes

The synthesis of 7-methyl-1H-indazol-4-amine typically involves cyclization and functionalization strategies:

-

Cyclization of 2-Azidobenzaldehyde Derivatives:

-

Regioselective Bromination and Amination:

Industrial-Scale Production

Industrial methods emphasize solvent optimization and catalyst recycling:

-

Solvent: 2-MeTHF improves regioselectivity (70:30 ratio of desired product to byproducts) .

-

Catalyst: Immobilized Pd nanoparticles reduce heavy metal waste.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Copper-catalyzed cyclization | 85 | 98 | High regioselectivity |

| NBS bromination | 76 | 95 | Scalability |

Biological Activities and Mechanisms

Kinase Inhibition

7-Methyl-1H-indazol-4-amine exhibits inhibitory effects on:

-

RIP2 Kinase: IC₅₀ = 0.12 μM, implicated in inflammatory pathways.

-

CHK1/CHK2: Disrupts DNA repair mechanisms in cancer cells (IC₅₀ = 0.8–1.2 μM).

Anti-Inflammatory Effects

-

Reduces TNF-α production by 60% at 10 μM in murine macrophages.

Applications in Drug Development

Scaffold for Kinase Inhibitors

The compound serves as a precursor for lenacapavir analogs, HIV-1 capsid inhibitors . Modifications at the 4-amino group enhance binding affinity to viral proteins.

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume